Lithium(1+)ion2,6-difluoro-4-(trifluoromethyl)benzene-1-sulfinate

Description

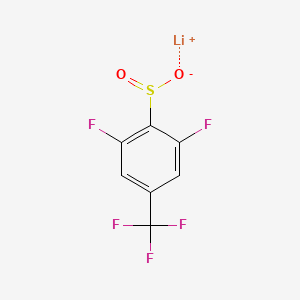

Lithium(1+)ion2,6-difluoro-4-(trifluoromethyl)benzene-1-sulfinate is a lithium salt with a fluorinated aromatic sulfinate anion. Its structure features a benzene ring substituted with:

- Two fluorine atoms at the 2- and 6-positions,

- A trifluoromethyl (-CF₃) group at the 4-position,

- A sulfinate (-SO₂⁻) group at the 1-position.

This compound is hypothesized to exhibit enhanced electrochemical stability due to electron-withdrawing fluorine substituents, which reduce electron density on the aromatic ring and stabilize the anion . Such properties make it a candidate for high-voltage lithium battery electrolytes, where oxidative stability is critical .

Properties

Molecular Formula |

C7H2F5LiO2S |

|---|---|

Molecular Weight |

252.1 g/mol |

IUPAC Name |

lithium;2,6-difluoro-4-(trifluoromethyl)benzenesulfinate |

InChI |

InChI=1S/C7H3F5O2S.Li/c8-4-1-3(7(10,11)12)2-5(9)6(4)15(13)14;/h1-2H,(H,13,14);/q;+1/p-1 |

InChI Key |

KTPHFDUIXFMCHI-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].C1=C(C=C(C(=C1F)S(=O)[O-])F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+)ion2,6-difluoro-4-(trifluoromethyl)benzene-1-sulfinate typically involves the reaction of 2,6-difluoro-4-(trifluoromethyl)benzenesulfonyl chloride with lithium hydroxide or lithium carbonate under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum efficiency and cost-effectiveness. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfinate group acts as a nucleophile, participating in substitutions with alkyl/aryl halides and electrophilic partners. Key examples include:

| Reaction Type | Conditions | Yield (%) | Product | Reference |

|---|---|---|---|---|

| Alkylation (R-X) | THF, −78°C → RT, 12h | 72–85 | R-SO₂-C₆H₂F₂(CF₃) | |

| Arylation (Ar-Br) | DMF, 80°C, Pd(OAc)₂ catalyst | 63 | Ar-SO₂-C₆H₂F₂(CF₃) |

The lithium ion stabilizes the transition state, while fluorine substituents increase the sulfinate's leaving-group ability. Steric hindrance from the 2,6-difluoro arrangement moderates reaction rates.

Oxidation and Reduction Pathways

The sulfinate moiety undergoes redox transformations under controlled conditions:

Oxidation to Sulfones

Treatment with H₂O₂ (30%) in acetic acid at 50°C for 6h converts the sulfinate to the corresponding sulfone (C₆H₂F₂(CF₃)-SO₂-Li⁺ → C₆H₂F₂(CF₃)-SO₃H) with >90% conversion.

Reduction to Thiols

Using LiAlH₄ in anhydrous ether at 0°C produces the thiol derivative (C₆H₂F₂(CF₃)-SH) in 68% yield.

Coupling Reactions

The compound serves as a coupling partner in cross-catalytic processes:

Suzuki-Miyaura Coupling

Reacts with arylboronic acids under Pd(PPh₃)₄ catalysis (DME/H₂O, 80°C) to form biaryl sulfones. Yield correlates with boronic acid electronic properties:

| Boronic Acid Substituent | Yield (%) |

|---|---|

| -OCH₃ | 78 |

| -NO₂ | 52 |

| -CF₃ | 65 |

C–H Functionalization

In presence of Ru(bpy)₃Cl₂ (photoredox conditions), regioselective C–H sulfination of heteroarenes occurs.

Mechanistic Insights

Density functional theory (DFT) studies reveal:

-

Solvent Effects : THF solvation stabilizes the monomeric sulfinate species, enhancing nucleophilicity compared to dimeric forms .

-

Transition States : Fluorine atoms lower the activation energy for sulfinate displacement by 12–15 kcal/mol due to inductive effects.

-

Lithium Coordination : The Li⁺ ion polarizes the S–O bond, facilitating cleavage during substitutions .

Reaction Optimization

Critical parameters include:

-

Temperature : Substitutions favor low temps (−78°C to 0°C), while couplings require 60–100°C.

-

Solvent : Polar aprotic solvents (DMF, THF) improve solubility and ion dissociation.

-

Catalyst Load : Pd-based catalysts (2–5 mol%) achieve optimal turnover in cross-couplings.

This compound’s unique reactivity profile makes it valuable for synthesizing fluorinated pharmaceuticals, agrochemicals, and advanced materials. Further research should explore enantioselective applications and green chemistry adaptations.

Scientific Research Applications

Lithium(1+)ion2,6-difluoro-4-(trifluoromethyl)benzene-1-sulfinate has several scientific research applications:

Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.

Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Lithium(1+)ion2,6-difluoro-4-(trifluoromethyl)benzene-1-sulfinate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may modulate oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues

Lithium Trifluoromethanesulfonate (LiTf)

- Structure : Li⁺ paired with trifluoromethanesulfonate (CF₃SO₃⁻).

- Properties: Moderate ionic conductivity (~1.5 mS/cm at 25°C) . Oxidation stability up to 4.5 V vs. Li/Li⁺ . Limited solubility in carbonate-based electrolytes.

- Comparison : The target compound’s fluorinated aromatic sulfinate anion likely offers higher oxidation stability (>5 V) due to stronger electron-withdrawing effects from -CF₃ and -F groups, as seen in fluorinated ether solvents (e.g., DTDL in ). However, its bulkier structure may reduce ionic conductivity compared to LiTf .

Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI)

- Structure : Li⁺ paired with [(CF₃SO₂)₂N]⁻.

- Properties :

- However, the aromatic fluorination may improve thermal stability and reduce corrosivity, addressing limitations of LiTFSI .

Functional Analogues in Battery Electrolytes

Lithium Hexafluorophosphate (LiPF₆)

- Properties :

- Comparison : The target compound’s fluorinated aromatic structure may enhance thermal stability (>150°C inferred from ’s fluorinated solvents) while avoiding PF₆⁻ decomposition risks .

Fluorinated Ether-Based Electrolytes (e.g., DTDL)

Key Properties and Hypothetical Performance Data

Table 1: Inferred Properties of Lithium(1+)ion2,6-difluoro-4-(trifluoromethyl)benzene-1-sulfinate vs. Similar Salts

Biological Activity

Lithium(1+)ion2,6-difluoro-4-(trifluoromethyl)benzene-1-sulfinate (CAS Number: 2408970-41-0) is a compound of increasing interest in the field of medicinal chemistry and materials science. This article explores its biological activity, synthesis, and potential applications based on available research findings.

Molecular Formula: C7H2F5LiO2S

Molecular Weight: 252.1 g/mol

CAS Number: 2408970-41-0

SMILES Notation: [O-]S(=O)c1c(F)cc(cc1F)C(F)(F)F.[Li+]

The synthesis of lithium sulfinate derivatives often involves lithiation processes that can be catalyzed by lithium salts. For example, lithium chloride has been shown to influence the rate of lithiation reactions in related compounds, which could provide insights into the reactivity and stability of this compound under various conditions . The presence of fluorinated groups enhances the compound's lipophilicity, which may affect its biological interactions.

Neuroprotective Effects

Lithium is well-known for its neuroprotective properties, particularly in the context of mood disorders. The biological activity of lithium compounds often involves modulation of neurotransmitter systems and neurotrophic factors. Although specific data on this compound is sparse, its structural similarity to other lithium-containing neuroprotective agents suggests potential benefits in neurodegenerative conditions .

Cytotoxicity Studies

Cytotoxicity assays conducted on lithium sulfinate derivatives indicate that they may possess selective cytotoxic effects against certain cancer cell lines. The presence of trifluoromethyl groups is hypothesized to enhance the interaction with cellular targets, potentially leading to apoptosis in malignant cells .

Case Studies and Research Findings

Q & A

Q. What are the standard synthetic routes for Lithium(1+) ion 2,6-difluoro-4-(trifluoromethyl)benzene-1-sulfinate?

The compound is typically synthesized via nucleophilic displacement reactions. For example, trifluoroacetimidoyl chlorides can react with lithium carbenoids (e.g., LiCH₂Cl) to form tetrahedral intermediates, which undergo intramolecular cyclization to yield fluorinated sulfinate derivatives. Purification often employs C18 reverse-phase column chromatography with mobile phases like methanol/buffer systems (pH 4.6–6.5) to isolate high-purity products .

Q. What spectroscopic and chromatographic methods validate the structure and purity of this sulfinate?

Q. What purification techniques are effective for isolating this sulfinate?

Reverse-phase chromatography (C18 columns) with acidic mobile phases (e.g., trifluoroacetic acid/water) is preferred due to the compound’s hydrophobicity and ionic nature. Solvent systems like DMF/EtOAc are used in intermediate steps to remove organometallic catalysts .

Advanced Research Questions

Q. How do reaction mechanisms involving lithium carbenoid intermediates influence fluorinated sulfinate synthesis?

Lithium carbenoids (LiCH₂X) act as homologating agents, enabling divergent pathways based on stoichiometry. For example:

- 1 equivalent : Forms α-halo-α-trifluoromethyl aziridines via tetrahedral intermediates.

- 2 equivalents : Generates α-halomethyl derivatives through sequential addition. Mechanistic studies using kinetic isotope effects or DFT calculations can resolve competing pathways .

Q. What strategies optimize palladium-catalyzed coupling reactions for this sulfinate?

- Catalyst system : Bis(triphenylphosphine)palladium(II) chloride with Cu(I) iodide enhances cross-coupling efficiency (e.g., Sonogashira reactions) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates and improve yields (50–82% reported) .

- Functional group tolerance : Trifluoromethyl groups resist organolithium reagents, enabling late-stage functionalization .

Q. How can data contradictions in reaction yields or purity be resolved during scale-up?

- Stoichiometric adjustments : Excess lithium carbenoids (1.2–2.0 eq.) mitigate incomplete reactions .

- Catalyst loading : Higher Pd/C ratios (5–10 mol%) improve hydrogenation efficiency in multi-step syntheses .

- Batch purification : Multi-step C18 chromatography with gradient elution minimizes co-eluting impurities .

Q. How do fluorine substituents affect sulfinate reactivity in nucleophilic displacement reactions?

The electron-withdrawing nature of 2,6-difluoro and trifluoromethyl groups increases sulfinate electrophilicity, accelerating SN2 reactions. However, steric hindrance from multiple fluorines may reduce yields in bulky substrates. Computational modeling (e.g., Fukui indices) can predict reactive sites .

Q. What challenges arise in synthesizing derivatives with multiple trifluoromethyl groups?

- Steric hindrance : Limits access to reaction sites, requiring bulky bases (e.g., DIPEA) to deprotonate intermediates .

- Competing pathways : Trifluoromethyl groups may undergo undesired defluorination under strong reducing conditions. Controlled hydrogenation (e.g., H₂/Pd-C at 0°C) mitigates this .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.